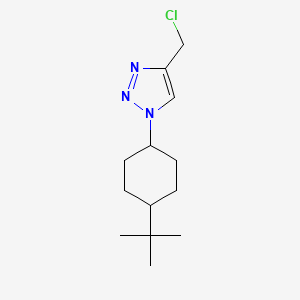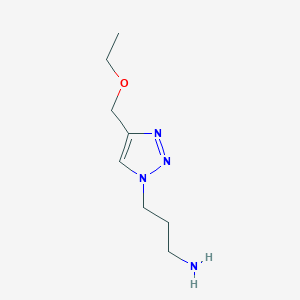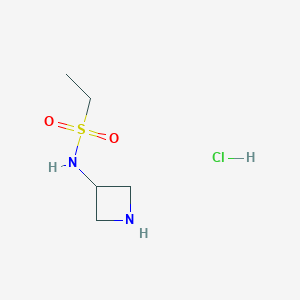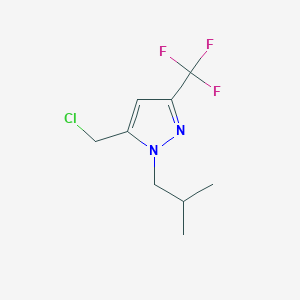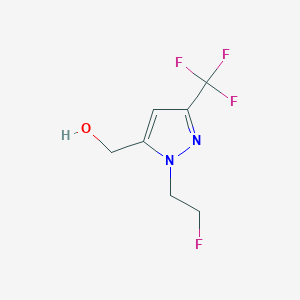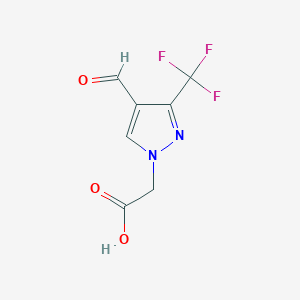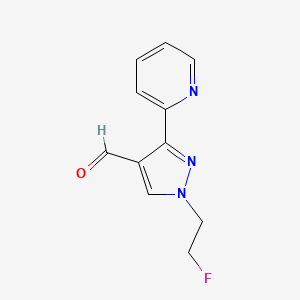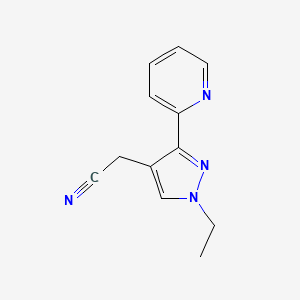
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a pyrazole ring and a pyridine ring . Pyrazoles and pyridines are both types of aromatic heterocycles, which are rings of atoms that contain at least one atom that is not carbon (in this case, nitrogen). These types of structures are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the melting point of a similar compound, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate, was found to be 214–215°C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound serves as a key intermediate in the synthesis of polyfunctionally substituted heterocycles, such as pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes, which incorporate the pyrazolo[3,4-d]pyrimidin-4-one moiety. These synthesized compounds, especially the pyrazole and thiophene derivatives, have demonstrated antioxidant activity comparable to ascorbic acid, indicating their potential as effective antioxidants (El‐Mekabaty, 2015).
Catalysis and Chemical Synthesis
Compounds derived from the chemical structure have been utilized as ligands in the asymmetric transfer hydrogenation of ketones, catalyzed by iron(II) and nickel(II) complexes. These catalytic activities are crucial in the development of efficient and selective synthetic pathways for organic molecules (Magubane et al., 2017).
Antimicrobial and Anticancer Activities
A series of novel pyridine and fused pyridine derivatives, synthesized from a related chemical structure, have been subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The results revealed moderate to good binding energies, indicating potential biological activity. Moreover, these compounds exhibited antimicrobial and antioxidant activity, underscoring their potential in pharmaceutical applications (Flefel et al., 2018).
Luminescent Materials
A novel synthesis involving the compound has led to the development of mixed-ligand luminescent Cd(II) and Zn(II) coordination polymers. These materials demonstrate unique structural motifs and functional properties, such as fluorescence, which are essential for applications in sensing, imaging, and light-emitting devices (Cai, Guo, & Li, 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-16-9-10(6-7-13)12(15-16)11-5-3-4-8-14-11/h3-5,8-9H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBFZUFPADKTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



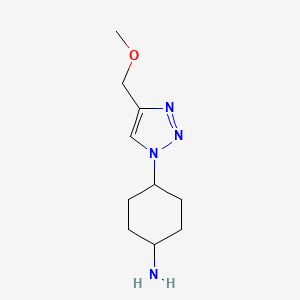

![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1482975.png)

